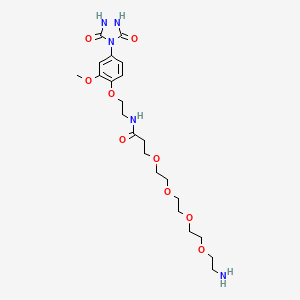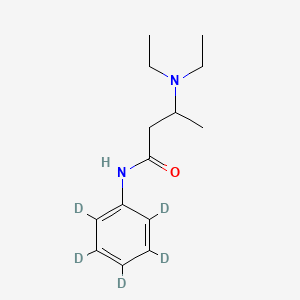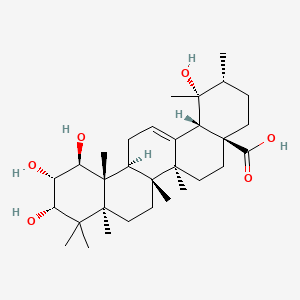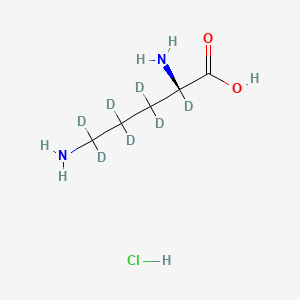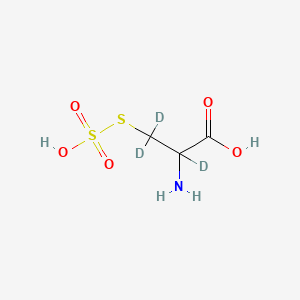
S-Sulfo-DL-cysteine-2,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Sulfo-DL-cysteine-2,3,3-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of S-Sulfo-DL-cysteine and is used primarily in scientific research. The presence of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it useful for various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Sulfo-DL-cysteine-2,3,3-d3 involves the incorporation of deuterium into the S-Sulfo-DL-cysteine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized to confirm its structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
S-Sulfo-DL-cysteine-2,3,3-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfo group to a thiol group.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
S-Sulfo-DL-cysteine-2,3,3-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of cysteine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of S-Sulfo-DL-cysteine-2,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool for studying enzyme kinetics and drug metabolism .
Comparison with Similar Compounds
Similar Compounds
S-Sulfo-DL-cysteine: The non-deuterated version of the compound.
DL-Cysteine S-sulfate: Another derivative of cysteine with similar properties.
DL-Cysteinesulfonic Acid: A related compound with a sulfonic acid group
Uniqueness
S-Sulfo-DL-cysteine-2,3,3-d3 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it particularly useful for studies that require precise tracking and quantification of the compound .
Properties
Molecular Formula |
C3H7NO5S2 |
|---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D |
InChI Key |
NOKPBJYHPHHWAN-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




